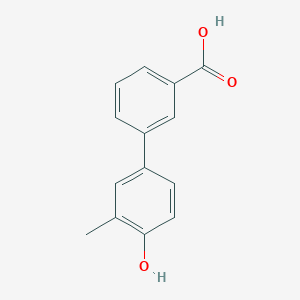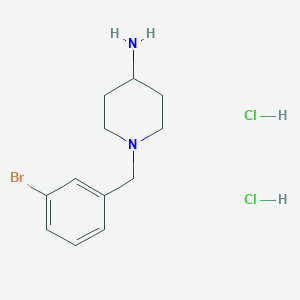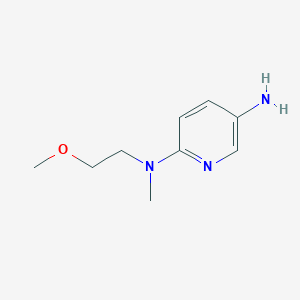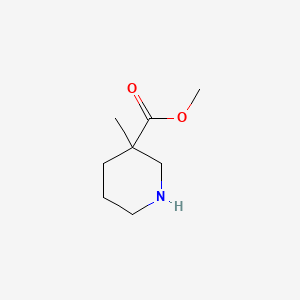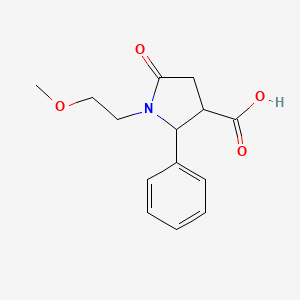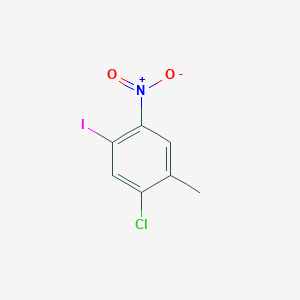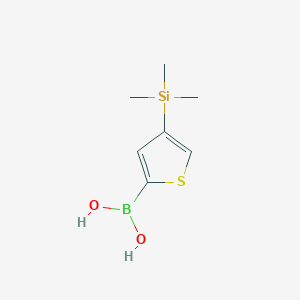
4-(三甲基硅基)噻吩-2-基硼酸
描述
4-(Trimethylsilyl)thiophen-2-ylboronic acid is a chemical compound with the molecular formula C7H13BO2SSi . It has a molecular weight of 200.14 g/mol . The compound is stored at freezer temperatures .
Molecular Structure Analysis
The InChI code for 4-(Trimethylsilyl)thiophen-2-ylboronic acid is1S/C7H13BO2SSi/c1-12(2,3)6-4-7(8(9)10)11-5-6/h4-5,9-10H,1-3H3 . The compound’s canonical SMILES representation is B(C1=CC(=CS1)Si(C)C)(O)O . Physical And Chemical Properties Analysis
4-(Trimethylsilyl)thiophen-2-ylboronic acid has a molecular weight of 200.14 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The compound’s exact mass and monoisotopic mass are both 200.0498575 g/mol . Its topological polar surface area is 68.7 Ų, and it has 12 heavy atoms .科学研究应用
杂环化合物合成和机理研究
通过涉及2-(三甲基硅基)噻吩-3-基三氟甲磺酸酯的反应,探索了4,5,6,7-四苯基苯并[b]噻吩的合成,从而研究了酮卡宾和杂炔中间体。这项研究提供了对复杂机制的见解,包括酮卡宾形成和热重排,这些机制在生成杂环化合物时起着作用(Pozo et al., 2021)。
材料科学和药物应用
噻吩衍生物,包括与4-(三甲基硅基)噻吩-2-基硼酸相关的化合物,以其广泛的生物活性和在材料科学中的应用而闻名。它们的用途范围从制药领域,展示抗菌和抗真菌性能,到在薄膜晶体管和太阳能电池等设备中的组件,突显了它们多样的功能潜力(Nagaraju et al., 2018)。
药物化学和药物增效
在药物化学领域,类似于4-(三甲基硅基)噻吩-2-基硼酸的噻吩-2-基硼酸衍生物已被用于优化抗生素的细胞渗透性,以对抗耐药性。这涉及通过调节化学性质的细致过程,以增强穿膜能力,并增强抗生素对耐药细菌的作用(Venturelli et al., 2007)。
聚噻吩中的电子性能调控
研究和操纵噻吩化合物对调节共轭聚噻吩的电子性能至关重要。这些材料,包括从4-(三甲基硅基)噻吩-2-基硼酸衍生的材料,在电子学中至关重要,因为它们能够促进电子流动并有效地传导电流(Gohier et al., 2013)。
作用机制
Target of Action
The primary target of 4-(Trimethylsilyl)thiophen-2-ylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 4-(Trimethylsilyl)thiophen-2-ylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The 4-(Trimethylsilyl)thiophen-2-ylboronic acid plays a crucial role in the transmetalation step, where it transfers its boronic acid group to the palladium catalyst .
Result of Action
The result of the action of 4-(Trimethylsilyl)thiophen-2-ylboronic acid is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of many complex organic compounds .
Action Environment
The action of 4-(Trimethylsilyl)thiophen-2-ylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment can potentially affect the efficacy and stability of the compound.
属性
IUPAC Name |
(4-trimethylsilylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BO2SSi/c1-12(2,3)6-4-7(8(9)10)11-5-6/h4-5,9-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXMZPGASQPIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)[Si](C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BO2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693737 | |
| Record name | [4-(Trimethylsilyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
222840-90-6 | |
| Record name | [4-(Trimethylsilyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



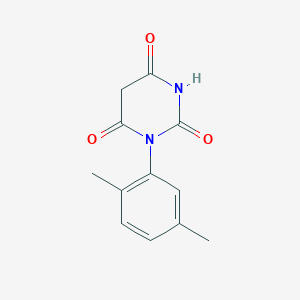
![2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B1463774.png)

![3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1463778.png)
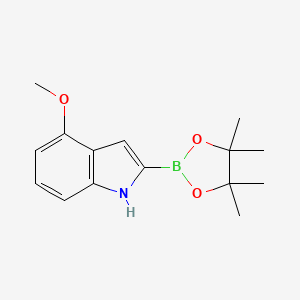
![3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1463785.png)
![5-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1463786.png)
